Cas no 913835-33-3 (3-Cyano-5-nitrophenylboronic acid)
3-Cyano-5-nitrophenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Cyano-5-nitrophenyl)boronic acid
- 3-Cyano-5-nitrobenzeneboronic acid
- 3-Cyano-5-nitrophenylboronic acid
- Boronic acid, B-(3-cyano-5-nitrophenyl)-
- 5-Borono-3-cyanonitrobenzene
- 3-Borono-5-nitrobenzonitrile
- 3-Cyano-5-nitrobenzeneboronicacid
- PubChem1803
- FCH920982
- OR9547
- (3-Cyano-5-nitro-phenyl)boronic acid
- AB14121
- BC001814
- AX8037585
- ST2414271
- X14
- DTXSID80657399
- MFCD03411554
- AS-55770
- CS-0063845
- (3-Cyano-5-nitrophenyl)boronicacid
- 913835-33-3
- AKOS006344961
- FT-0687818
- A12933
- 3-Borono-5-nitrobenzonitle
- 3-CYANO-5-NITROBENZENEBORONIC ACID 98
- DB-025191
-
- MDL: MFCD03411554
- Inchi: 1S/C7H5BN2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3,11-12H
- InChI Key: QUEXUUUNGPZTPN-UHFFFAOYSA-N
- SMILES: OB(C1C=C(C#N)C=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 192.03400
- Monoisotopic Mass: 192.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110
Experimental Properties
- Density: 1.48
- Melting Point: 230-233℃
- Boiling Point: 402.5°C at 760 mmHg
- Flash Point: 197.2°C
- Refractive Index: 1.595
- PSA: 110.07000
- LogP: -0.33052
3-Cyano-5-nitrophenylboronic acid Security Information
- Hazard Statement: Irritant/Keep Cold
-
Hazardous Material Identification:
- Storage Condition:Keep cold
3-Cyano-5-nitrophenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Cyano-5-nitrophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C982043-100mg |
3-Cyano-5-nitrophenylboronic acid |
913835-33-3 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | C982043-250mg |
3-Cyano-5-nitrophenylboronic acid |
913835-33-3 | 250mg |
$224.00 | 2023-05-18 | ||
| TRC | C982043-500mg |
3-Cyano-5-nitrophenylboronic acid |
913835-33-3 | 500mg |
$339.00 | 2023-05-18 | ||
| TRC | C982043-1g |
3-Cyano-5-nitrophenylboronic acid |
913835-33-3 | 1g |
$483.00 | 2023-05-18 | ||
| Alichem | A019111907-5g |
(3-Cyano-5-nitrophenyl)boronic acid |
913835-33-3 | 98% | 5g |
$998.00 | 2023-08-31 | |
| Apollo Scientific | OR9547-1g |
3-Cyano-5-nitrobenzeneboronic acid |
913835-33-3 | 96+% | 1g |
£194.00 | 2025-02-20 | |
| Chemenu | CM135365-100mg |
(3-cyano-5-nitrophenyl)boronic acid |
913835-33-3 | 95%+ | 100mg |
$81 | 2024-07-20 | |
| Chemenu | CM135365-250mg |
(3-cyano-5-nitrophenyl)boronic acid |
913835-33-3 | 95%+ | 250mg |
$135 | 2024-07-20 | |
| abcr | AB248902-1 g |
3-Cyano-5-nitrobenzeneboronic acid, 96%; . |
913835-33-3 | 96% | 1g |
€424.50 | 2023-04-27 | |
| Chemenu | CM135365-1g |
(3-cyano-5-nitrophenyl)boronic acid |
913835-33-3 | 95%+ | 1g |
$269 | 2024-07-20 |
3-Cyano-5-nitrophenylboronic acid Suppliers
3-Cyano-5-nitrophenylboronic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-Cyano-5-nitrophenylboronic acid
3-Cyano-5-nitrophenylboronic Acid (CAS No. 913835-33-3): An Overview of Its Properties, Applications, and Recent Research Advances
3-Cyano-5-nitrophenylboronic acid (CAS No. 913835-33-3) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its chemical properties, synthetic applications, and recent research advancements, highlighting its potential in various scientific and industrial contexts.
Chemical Properties: 3-Cyano-5-nitrophenylboronic acid is a boronic acid derivative characterized by the presence of a cyano group and a nitro group on the phenyl ring. The cyano group imparts strong electron-withdrawing properties, while the nitro group further enhances the electron-deficient nature of the molecule. These functional groups contribute to the compound's reactivity and stability, making it an attractive building block for various chemical transformations.
The molecular formula of 3-Cyano-5-nitrophenylboronic acid is C8H6BNO4, with a molecular weight of approximately 201.04 g/mol. The compound is typically supplied as a white to off-white solid and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Synthetic Applications: One of the most prominent applications of 3-Cyano-5-nitrophenylboronic acid is in Suzuki-Miyaura coupling reactions. These reactions involve the palladium-catalyzed cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides or pseudohalides to form biaryl or styrene derivatives. The versatility of this reaction has made it an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the preparation of complex drug molecules.
In addition to its use in Suzuki-Miyaura couplings, 3-Cyano-5-nitrophenylboronic acid can serve as a starting material for the synthesis of other functionalized compounds. For example, it can be converted into various substituted phenyl derivatives through selective functional group manipulations. These derivatives find applications in the development of new materials, such as polymers and catalysts.
Medicinal Chemistry and Drug Discovery: The unique combination of functional groups in 3-Cyano-5-nitrophenylboronic acid makes it an attractive candidate for medicinal chemistry studies. Recent research has explored its potential as a scaffold for the design and synthesis of novel bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.
A notable example is the use of 3-Cyano-5-nitrophenylboronic acid-based derivatives in the development of inhibitors for specific enzymes involved in disease pathways. These inhibitors have shown potential in preclinical studies for treating conditions such as cancer and inflammatory diseases. The ability to fine-tune the biological activity through structural modifications further enhances its utility in drug discovery efforts.
Materials Science Applications: Beyond its applications in organic synthesis and medicinal chemistry, 3-Cyano-5-nitrophenylboronic acid has also found use in materials science. Its boronic acid functionality can be exploited for the preparation of boron-containing polymers and materials with unique properties. For example, these materials can exhibit enhanced thermal stability, mechanical strength, and optical properties.
In recent years, there has been growing interest in using boron-containing compounds for the development of advanced materials with applications in electronics, energy storage, and catalysis. The electron-withdrawing nature of the cyano and nitro groups in 3-Cyano-5-nitrophenylboronic acid can influence the electronic properties of these materials, making them suitable for various technological applications.
Recent Research Advances: Ongoing research continues to uncover new possibilities for the use of 3-Cyano-5-nitrophenylboronic acid. One area of active investigation is its role in catalytic systems. Recent studies have demonstrated that this compound can serve as an efficient ligand or co-catalyst in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
An example is its use as a ligand in palladium-catalyzed C-H activation reactions, which are important for the direct functionalization of unactivated C-H bonds. This approach has shown promise for simplifying synthetic routes to complex molecules and reducing waste generation compared to traditional methods.
Sustainability and Green Chemistry: In line with global efforts towards sustainable chemistry practices, there is increasing focus on developing greener synthetic methods using compounds like 3-Cyano-5-nitrophenylboronic acid. Researchers are exploring ways to minimize solvent usage, reduce waste generation, and improve atom economy in reactions involving this compound.
A recent study reported a solvent-free protocol for Suzuki-Miyaura coupling reactions using microwave irradiation. This method not only reduces environmental impact but also enhances reaction rates and yields compared to conventional heating methods. Such advancements highlight the potential of 3-Cyano-5-nitrophenylboronic acid-based processes to contribute to sustainable chemical practices.
Safety Considerations strong>: While < strong > 3 - Cyano - 5 - nitrophenylboronic acid strong > is generally considered safe when handled properly , it is important to follow standard laboratory safety protocols . This includes wearing appropriate personal protective equipment (PPE) , working under a fume hood , and storing the compound securely . Additionally , proper disposal procedures should be followed to ensure environmental safety . p > article > response >
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